N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
CAS No.: 361167-50-2
Cat. No.: VC4171754
Molecular Formula: C25H27N3O4S2
Molecular Weight: 497.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361167-50-2 |
|---|---|
| Molecular Formula | C25H27N3O4S2 |
| Molecular Weight | 497.63 |
| IUPAC Name | N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C25H27N3O4S2/c1-16-13-17(2)15-28(14-16)34(31,32)21-11-9-20(10-12-21)24(30)27-25-26-22(23(33-25)18(3)29)19-7-5-4-6-8-19/h4-12,16-17H,13-15H2,1-3H3,(H,26,27,30) |
| Standard InChI Key | CIUNIQPFXIHRJA-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4)C |
Introduction
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that belongs to a class of thiazole derivatives. This compound is characterized by its complex structure which includes a thiazole ring, an acetyl group, a phenyl group, and a piperidine sulfonamide moiety. Its unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry.
Synthesis of the Compound
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multi-step organic reactions. The process generally includes:
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Formation of the thiazole ring through cyclization reactions involving appropriate precursors.
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Introduction of the acetyl and phenyl substituents.
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Sulfonation to incorporate the piperidine sulfonamide group.
These steps are often optimized for yield and purity using various organic solvents and catalysts.
Biological Activity and Research Findings
4.1 Anticancer Potential
Research has indicated that compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide exhibit significant anticancer properties. Studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, with particular emphasis on its mechanism of action involving apoptotic pathways.
4.2 Anti-inflammatory Activity
In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for further development in anti-inflammatory therapies.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-(5-acetyl... |
| Biological Activity | Anticancer, Anti-inflammatory |
| CAS Number | 361167-50-2 |
This compound's synthesis and characterization continue to be an area of active research, with implications for drug development in treating cancer and inflammatory diseases.
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